Bcl-2-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2728752-20-1 |
|---|---|
Molecular Formula |
C55H63FN8O8S |
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-[(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-4-[6-[(2R)-4-[(4-methoxyphenyl)methyl]-2-(2-propan-2-ylphenyl)piperazin-1-yl]-2-azaspiro[3.3]heptan-2-yl]benzamide |
InChI |
InChI=1S/C55H63FN8O8S/c1-35(2)43-7-5-6-8-44(43)50-32-61(31-37-9-12-40(71-4)13-10-37)21-22-63(50)39-26-55(27-39)33-62(34-55)38-11-15-45(51(23-38)72-41-24-46-47(56)30-59-52(46)58-29-41)53(65)60-73(69,70)42-14-16-48(49(25-42)64(67)68)57-28-36-17-19-54(3,66)20-18-36/h5-16,23-25,29-30,35-36,39,50,57,66H,17-22,26-28,31-34H2,1-4H3,(H,58,59)(H,60,65)/t36?,50-,54?/m0/s1 |
InChI Key |
DDYYYKLOAZDKFR-ASPJDRGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Bcl-2-IN-5: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-5 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, acting as a key control point in programmed cell death.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[2] this compound, by targeting Bcl-2, aims to restore the natural apoptotic process in these cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the anti-apoptotic protein Bcl-2. Bcl-2 exerts its pro-survival function by sequestering pro-apoptotic proteins, particularly the BH3-only proteins (e.g., BIM, PUMA) and the effector proteins BAX and BAK. By binding to the BH3-binding groove of Bcl-2, this compound competitively displaces these pro-apoptotic partners.[3]
The release of BH3-only proteins and the subsequent activation of BAX and BAK are critical steps in the induction of apoptosis. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[1] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the available data on its potency against wild-type and mutant forms of Bcl-2, as well as its effect on cell growth.
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Bcl-2 (wild type) | Biochemical Assay | 0.12 | - | [5] |
| Bcl-2 (D103Y mutant) | Biochemical Assay | 0.14 | - | [5] |
| Bcl-2 (G101V mutant) | Biochemical Assay | 0.22 | - | [5] |
| Cell Growth Inhibition | Cellular Assay | 0.44 | RS4;11 | [5] |
| Cell Growth Inhibition | Cellular Assay | 0.2 | RS4;11 (Bcl-2-G101V knock-in) | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Bcl-2 Signaling Pathway in Apoptosis
Caption: The intrinsic apoptotic pathway and the inhibitory role of Bcl-2.
Mechanism of Action of this compound
Caption: The mechanism of this compound in inducing apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: A general workflow for evaluating this compound-induced apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the pro-apoptotic activity of Bcl-2 inhibitors like this compound. Specific parameters such as cell type, inhibitor concentration, and incubation times should be optimized for each experimental system.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of this compound.
-
After the desired incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Cytochrome c Release Assay (Western Blotting)
This assay detects the translocation of cytochrome c from the mitochondria to the cytoplasm.
Materials:
-
Cells treated with this compound
-
Digitonin-based cell permeabilization buffer
-
Mitochondrial isolation kit (optional)
-
Protein lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitors
-
Antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat and harvest cells as previously described.
-
Separate the cytosolic and mitochondrial fractions using a digitonin-based permeabilization method or a commercial kit.
-
Lyse the fractions to extract proteins.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
Conclusion
This compound is a potent inhibitor of the anti-apoptotic protein Bcl-2, which plays a central role in cancer cell survival. By disrupting the sequestration of pro-apoptotic proteins, this compound effectively triggers the intrinsic apoptotic pathway, leading to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the therapeutic potential of this compound and similar targeted therapies in the field of oncology. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this promising compound.
References
- 1. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]
- 5. Recombinant Human Bcl-2 Cytochrome c Release Assay: R&D Systems [rndsystems.com]
Bcl-2-IN-5: A Potent and Selective Inhibitor of Bcl-2 and its Drug-Resistant Mutants
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bcl-2-IN-5 is a novel, highly potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, cellular effects, and the methodologies used for its characterization. Notably, this compound demonstrates significant potency not only against wild-type Bcl-2 but also against clinically relevant drug-resistant mutants, such as G101V and D103Y. This guide is intended to provide researchers, scientists, and drug development professionals with the core technical information required to understand and potentially utilize this compound in preclinical research.
Introduction to Bcl-2 and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of programmed cell death, or apoptosis. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of survival and resistance to therapy. By sequestering pro-apoptotic proteins, they prevent the permeabilization of the mitochondrial outer membrane and the subsequent cascade of events leading to cell death.
Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic partners and thereby initiating apoptosis. This compound is a recently developed compound that falls into this class of BH3 mimetics, with a promising profile as a selective Bcl-2 inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through biochemical and cell-based assays. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound Against Wild-Type and Mutant Bcl-2
| Target | IC50 (nM) |
| Bcl-2 (Wild-Type) | 0.12[1] |
| Bcl-2 (D103Y Mutant) | 0.14[1] |
| Bcl-2 (G101V Mutant) | 0.22[1] |
Table 2: Anti-proliferative Activity of this compound in a Human B-cell Precursor Leukemia Cell Line
| Cell Line | Genotype | IC50 (nM) |
| RS4;11 | Bcl-2 Wild-Type | 0.44[1] |
| RS4;11 | Bcl-2 G101V Knock-in | 0.2[1] |
Note: A comprehensive selectivity profile of this compound against other Bcl-2 family members (e.g., Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) is not publicly available at this time. Such data is crucial for a complete understanding of its selectivity and potential off-target effects.
Signaling Pathways and Experimental Workflows
Bcl-2 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Bcl-2 in the intrinsic apoptotic pathway and the mechanism of action for a selective Bcl-2 inhibitor like this compound.
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a Bcl-2 inhibitor.
Caption: A typical experimental workflow for characterizing a Bcl-2 inhibitor.
Experimental Protocols
While the precise experimental conditions for the characterization of this compound are not publicly detailed, the following representative protocols describe standard methods used to assess Bcl-2 inhibitors.
Bcl-2 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This assay is a common method to determine the binding affinity of an inhibitor to its target protein.
Objective: To determine the IC50 value of this compound for the inhibition of the Bcl-2/Bim peptide interaction.
Materials:
-
Recombinant human Bcl-2 protein (with a tag, e.g., His-tag)
-
Biotinylated Bim BH3 peptide
-
Terbium-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)
-
This compound
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the Bcl-2 protein, biotinylated Bim peptide, and the serially diluted this compound.
-
Add the Terbium-conjugated anti-His antibody and the Streptavidin-conjugated fluorophore to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (~620 nm for Terbium and ~665 nm for the acceptor fluorophore).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
RS4;11 Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Objective: To determine the IC50 value of this compound for the inhibition of RS4;11 cell proliferation.
Materials:
-
RS4;11 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom microplates
Procedure:
-
Seed RS4;11 cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of complete growth medium.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a highly potent inhibitor of wild-type Bcl-2 and, importantly, retains its potency against clinically observed resistance mutations. Its ability to inhibit the proliferation of leukemia cells harboring these mutations underscores its potential as a next-generation therapeutic candidate. Further investigation into its selectivity profile across the entire Bcl-2 family and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its mechanism and application.
References
Methodological & Application
Application Notes and Protocols for Bcl-2 Inhibitor-5 (Bcl-2-IN-5) in In Vitro Cell Culture
For Research Use Only.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are pivotal regulators of the intrinsic apoptotic pathway.[1][2][3] In numerous cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, enables malignant cells to evade programmed cell death, which contributes to tumor progression and therapeutic resistance.[4][5] Bcl-2 inhibitors are a class of targeted therapeutics designed to reinstate the apoptotic potential of cancer cells by binding to and inhibiting the function of these anti-apoptotic proteins.[1][4] Bcl-2-IN-5 is a small molecule inhibitor targeting the Bcl-2 family of proteins. These application notes provide detailed protocols for assessing the efficacy of this compound in in vitro cancer cell line models.
Mechanism of Action
Bcl-2 inhibitors, often referred to as BH3 mimetics, operate by mimicking the action of pro-apoptotic BH3-only proteins.[2] In healthy cells, a finely tuned equilibrium between pro- and anti-apoptotic Bcl-2 family members determines the cell's fate.[1][2] Anti-apoptotic proteins sequester pro-apoptotic effector proteins like BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[1] Upon treatment with a Bcl-2 inhibitor such as this compound, the inhibitor occupies the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins.[1] The liberated BAX and BAK can then oligomerize, forming pores in the mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and inducing apoptosis.[1]
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Bcl-2-IN-5 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-5 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. In many forms of cancer, anti-apoptotic Bcl-2 proteins are overexpressed, enabling malignant cells to evade programmed cell death and contributing to tumor progression and therapeutic resistance. This compound, as a BH3 mimetic, binds to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins. This disruption leads to the activation of BAX and BAK, which subsequently permeabilize the mitochondrial outer membrane, a key step in the activation of the caspase cascade and execution of apoptosis.[1][2][3]
These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.
Mechanism of Action of this compound
This compound functions by inhibiting the anti-apoptotic protein Bcl-2. This inhibition disrupts the sequestration of pro-apoptotic "BH3-only" proteins like BIM and BID. Once released, these proteins can activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[4][5][6]
Caption: Mechanism of this compound induced apoptosis.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). The effective concentration for inducing apoptosis (EC50) in cell-based assays can vary depending on the cell line and experimental conditions.
| Compound | Target | IC50 (WT) | IC50 (D103Y Mutant) | IC50 (G101V Mutant) | Assay Type |
| This compound | Bcl-2 | 0.12 nM | 0.14 nM | 0.22 nM | Biochemical Assay |
Data sourced from publicly available information.
The following table provides representative IC50 values for the well-characterized Bcl-2 inhibitor Venetoclax in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Venetoclax IC50 |
| RS4;11 | Acute Lymphoblastic Leukemia | < 1 nM |
| MOLT-4 | Acute Lymphoblastic Leukemia | < 1 nM |
| H146 | Small Cell Lung Cancer | 8 nM |
| Granta-519 | Mantle Cell Lymphoma | 4 nM |
Note: IC50 values are highly dependent on the assay conditions and cell line. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for each specific experimental setup.[7]
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use.[2]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[1]
Caption: General experimental workflow for apoptosis assays.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO). Include a positive control for apoptosis (e.g., staurosporine).[2]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line.[1]
-
Cell Harvesting:
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.[2]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density for your cell line.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and let it equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents by gently shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[3]
-
-
Measurement: Measure the luminescence of each well using a luminometer.[3]
Data Interpretation:
An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity, which is a hallmark of apoptosis. The results can be expressed as a fold change in luminescence over the control.[9]
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or slides
-
This compound
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or slides and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[10]
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[10]
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence in the nucleus.
Controls:
-
Positive Control: Treat a sample with DNase I before the labeling step to induce DNA breaks in all cells.[10]
-
Negative Control: Perform the assay on a sample without the TdT enzyme to assess background fluorescence.[10]
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the examination of changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins following treatment with this compound.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, BAX, BAK, BIM, etc.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2, anti-BAX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Data Interpretation:
Changes in the band intensity of the target proteins relative to a loading control (e.g., β-actin or GAPDH) can indicate the effect of this compound on the expression of Bcl-2 family proteins.[12][13]
Caption: Logical relationship of different apoptosis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proapoptotic Bcl-2 inhibitor as host directed therapy for pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of anti-apoptotic Bcl-2 family members promotes synergistic cell death with ER stress inducers by disrupting autophagy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Bcl-2-IN-5: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of Bcl-2-IN-5 for in vitro experiments. This document is intended to guide researchers in the effective use of this potent B-cell lymphoma 2 (Bcl-2) inhibitor in cancer research and drug development.
Product Information
This compound is a highly potent and selective small molecule inhibitor of the Bcl-2 protein. Overexpression of Bcl-2 is a common feature in many cancers, where it promotes cell survival by sequestering pro-apoptotic proteins. By inhibiting Bcl-2, this compound restores the apoptotic signaling pathway, leading to the programmed death of cancer cells.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C55H63FN8O8S |
| Molecular Weight | 1015.20 g/mol |
| CAS Number | 2728752-20-1 |
Mechanism of Action
This compound functions as a BH3 mimetic. It binds with high affinity to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This action displaces pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma), which are then free to activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[1][2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Bcl-2 (wild type) | 0.12 |
| Bcl-2 (D103Y mutant) | 0.14 |
| Bcl-2 (G101V mutant) | 0.22 |
Table 3: Cellular Activity of this compound
| Cell Line | IC50 (nM) |
| RS4;11 (Bcl-2-G101V knock-in) | 0.2 |
| RS4;11 | 0.44 |
Bcl-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the intrinsic apoptotic pathway and the mechanism of action of this compound.
References
Application Note: Analysis of Bcl-2 Family Protein Expression Following Bcl-2-IN-5 Treatment using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process in tissue homeostasis and a key target in cancer therapy.[1][2] This protein family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma).[3][4] The balance between these opposing factions determines the cell's fate—survival or programmed cell death. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[5][6]
Bcl-2-IN-5 is a small molecule inhibitor designed to disrupt the interaction between anti-apoptotic Bcl-2 proteins and their pro-apoptotic counterparts. By binding to the BH3-binding groove of anti-apoptotic proteins, this compound effectively neutralizes their inhibitory function. This frees pro-apoptotic proteins like Bax and Bak, which can then oligomerize and permeabilize the outer mitochondrial membrane.[4][7] This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[3][8]
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression levels of key Bcl-2 family proteins in a cancer cell line.
Materials and Methods
Experimental Workflow
Cell Culture and Treatment
Human follicular lymphoma cells (e.g., RL cell line) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cells were seeded at a density of 1x10^6 cells/mL and treated with either DMSO (vehicle control) or varying concentrations of this compound (1 µM, 5 µM, 10 µM) for 24 hours.
Results
The expression levels of key Bcl-2 family proteins were quantified by densitometry of the Western blot bands and normalized to the loading control (β-actin). The results are summarized in the table below.
| Protein | Treatment | Mean Relative Density (n=3) | Standard Deviation | Fold Change vs. Control |
| Bcl-2 | Vehicle (DMSO) | 1.00 | 0.08 | 1.0 |
| 1 µM this compound | 0.95 | 0.07 | 0.95 | |
| 5 µM this compound | 0.91 | 0.09 | 0.91 | |
| 10 µM this compound | 0.88 | 0.06 | 0.88 | |
| Bax | Vehicle (DMSO) | 1.00 | 0.11 | 1.0 |
| 1 µM this compound | 1.03 | 0.09 | 1.03 | |
| 5 µM this compound | 1.08 | 0.12 | 1.08 | |
| 10 µM this compound | 1.12 | 0.10 | 1.12 | |
| Bak | Vehicle (DMSO) | 1.00 | 0.09 | 1.0 |
| 1 µM this compound | 1.01 | 0.10 | 1.01 | |
| 5 µM this compound | 1.05 | 0.08 | 1.05 | |
| 10 µM this compound | 1.09 | 0.11 | 1.09 | |
| Bim | Vehicle (DMSO) | 1.00 | 0.12 | 1.0 |
| 1 µM this compound | 1.25 | 0.15 | 1.25 | |
| 5 µM this compound | 1.89 | 0.21 | 1.89 | |
| 10 µM this compound | 2.54 | 0.28 | 2.54 | |
| Puma | Vehicle (DMSO) | 1.00 | 0.10 | 1.0 |
| 1 µM this compound | 1.31 | 0.14 | 1.31 | |
| 5 µM this compound | 2.05 | 0.25 | 2.05 | |
| 10 µM this compound | 2.88 | 0.31 | 2.88 |
Table 1. Quantitative analysis of Bcl-2 family protein expression following this compound treatment.
Discussion
Treatment with this compound resulted in a dose-dependent increase in the expression of the pro-apoptotic BH3-only proteins Bim and Puma. A slight decrease in the anti-apoptotic protein Bcl-2 and a minor increase in the pro-apoptotic effector proteins Bax and Bak were also observed. These results are consistent with the proposed mechanism of action for a Bcl-2 inhibitor, where the displacement of BH3-only proteins from anti-apoptotic partners can lead to their stabilization and accumulation, thereby promoting apoptosis.
Bcl-2 Signaling Pathway and Inhibitor Action
Detailed Protocol: Western Blot for Bcl-2 Family Proteins
1. Protein Extraction
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100 V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer at 100 V for 90 minutes at 4°C.[9]
-
After transfer, briefly wash the membrane with deionized water.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Bak, Bim, Puma, and β-actin (loading control) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the intensity of the loading control (β-actin) to correct for loading differences.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. edspace.american.edu [edspace.american.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Bcl-2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are pivotal regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members, such as Bcl-2, inhibit apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.[1][4] In many cancers, the overexpression of these anti-apoptotic proteins is a key mechanism for cell survival and resistance to therapies.[5][6] Bcl-2-IN-5 is a potent and selective small molecule inhibitor of the Bcl-2 protein, with IC50 values in the nanomolar range (0.12 nM for wild type Bcl-2).[7][8] By binding to Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[9][10]
These application notes provide a detailed protocol for inducing apoptosis in cancer cell lines using this compound and quantifying the apoptotic cell population via flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in individual cells.[11] This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[13] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to identify early apoptotic cells.[13][14]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA.[12] It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.
By using Annexin V and PI staining, cell populations can be resolved into four distinct groups:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
Experimental Protocols
I. Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) |
| This compound | MedChemExpress | HY-143873 |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific | 88-8005-72 |
| Propidium Iodide (PI) Staining Solution | Bio-Techne | N/A (Often included in kits) |
| 1X Annexin V Binding Buffer | Included in kit | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Any | N/A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Gibco | N/A |
| Trypsin-EDTA | Gibco | 25200056 |
| 1.5 mL Microcentrifuge Tubes | Any | N/A |
| Flow Cytometry Tubes | Any | N/A |
II. Cell Culture and Treatment
-
Cell Seeding: Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2. Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow for logarithmic growth during the treatment period (typically 50-70% confluency at the time of treatment).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A concentration range of 1 nM to 1 µM is a good starting point for dose-response experiments.
-
Controls:
-
Negative Control: Treat cells with vehicle (DMSO) at the same final concentration as the highest this compound treatment.
-
Positive Control (Optional): Treat cells with a known apoptosis-inducing agent, such as Staurosporine (1 µM for 4 hours).
-
-
Incubation: Incubate the cells for a predetermined period. Incubation times can range from 6 to 48 hours, depending on the cell line and experimental goals. A time-course experiment is recommended to determine the optimal incubation time.
III. Staining Protocol for Flow Cytometry
-
Cell Harvesting:
-
Suspension Cells: Gently transfer the cell suspension from each well to a separate flow cytometry tube.
-
Adherent Cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to individual flow cytometry tubes.
-
-
Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at room temperature.[14] Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Resuspension in Binding Buffer: After the second wash, centrifuge the cells again and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Staining:
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[5]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
IV. Data Analysis
-
Gating Strategy:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.
-
Create a quadrant gate on a dot plot of Annexin V-FITC vs. PI fluorescence using unstained and single-stained controls to set the quadrants correctly.
-
-
Quantification: Determine the percentage of cells in each of the four quadrants:
-
Lower Left (Q4): Live cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Summarize the quantitative data in tables for easy comparison of different treatment conditions.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1-5 x 10^5 cells/mL | Adjust based on cell line proliferation rate. |
| This compound Concentration | 1 nM - 1 µM | A dose-response curve is recommended for each cell line. |
| Incubation Time | 6 - 48 hours | A time-course experiment is recommended. |
| Vehicle Control (DMSO) | < 0.1% (v/v) | Ensure the final DMSO concentration is consistent across all samples. |
Table 2: Flow Cytometry Staining and Analysis Parameters
| Parameter | Value/Setting |
| Cell Concentration for Staining | 1-5 x 10^6 cells/mL |
| Annexin V-FITC Volume | 5 µL per 100 µL of cell suspension |
| Propidium Iodide (PI) Volume | 5-10 µL per 100 µL of cell suspension |
| Staining Incubation | 15-20 minutes at room temperature, in the dark |
| Excitation/Emission (FITC) | ~488 nm / ~525 nm |
| Excitation/Emission (PI) | ~488 nm / ~617 nm |
| Compensation | Required due to spectral overlap between FITC and PI. |
Visualizations
Caption: Experimental workflow for apoptosis detection.
Caption: Simplified Bcl-2 signaling pathway in apoptosis.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bcl-2-IN-5 for Maximal Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2-IN-5 to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that prevents programmed cell death. By inhibiting Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cell death.
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are as follows:
| Target | IC50 Value |
| Bcl-2 (wild type) | 0.12 nM |
| Bcl-2 (D103Y mutant) | 0.14 nM |
| Bcl-2 (G101V mutant) | 0.22 nM |
| RS4;11 cells | 0.44 nM |
| RS4;11 cells (Bcl-2-G101V knock-in) | 0.2 nM |
Data sourced from supplier datasheets.[1][2]
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
A3: Based on the low nanomolar IC50 values, a good starting point for a dose-response experiment is a range from 0.1 nM to 100 nM. The optimal concentration is highly cell-line dependent and should be determined empirically for your specific model system.
Q4: What is a typical incubation time to observe apoptosis with this compound?
A4: The optimal incubation time can vary between cell lines. It is recommended to perform a time-course experiment, typically ranging from 6 to 72 hours, to determine the peak apoptotic response.
Q5: How can I measure the apoptotic response to this compound treatment?
A5: Several methods can be used to quantify apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Luminescent or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Western Blotting: This technique can be used to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no apoptotic response | 1. Sub-optimal concentration of this compound.2. Insufficient incubation time.3. Cell line is resistant to Bcl-2 inhibition.4. Improper storage or handling of this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM).2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).3. Check for high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can confer resistance. Consider combination therapies.4. Ensure proper storage of the compound at -20°C or -80°C and avoid repeated freeze-thaw cycles. Confirm the activity on a sensitive positive control cell line. |
| High background apoptosis in control cells | 1. Unhealthy cells at the start of the experiment.2. Toxicity from the vehicle (e.g., DMSO).3. Sub-optimal cell culture conditions. | 1. Ensure cells are in the logarithmic growth phase and have high viability before treatment.2. Use a vehicle concentration that is non-toxic to the cells (typically ≤ 0.1% DMSO). Run a vehicle-only control.3. Maintain consistent and optimal temperature, CO2, and humidity levels in the incubator. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent cell density at the time of treatment.3. Fluctuation in incubation conditions.4. Pipetting errors. | 1. Use cells within a consistent and low passage number range.2. Seed cells at the same density for all experiments.3. Ensure consistent incubator conditions.4. Use calibrated pipettes and ensure thorough mixing of reagents. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow adherent cells to attach overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of this compound and controls for the determined incubation time.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Collect both detached and floating cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent Assay)
This assay measures the activity of the executioner caspases 3 and 7.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound and controls in a white-walled 96-well plate.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and let it equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well (typically a 1:1 ratio with the cell culture volume).
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence using a luminometer.
Visualizing the Bcl-2 Pathway and Experimental Workflow
Caption: The Bcl-2 signaling pathway in apoptosis.
Caption: Experimental workflow for optimizing this compound.
References
Technical Support Center: Troubleshooting Bcl-2 Inhibitor Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals who are using Bcl-2 inhibitors, such as Bcl-2-IN-5, and are not observing the expected induction of cell death in their cell lines.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why is this compound not inducing cell death in my cell line?
There are several potential reasons for the lack of an apoptotic response to a Bcl-2 inhibitor. These can be broadly categorized into issues with the compound or experimental setup, and intrinsic resistance of the cell line.
Troubleshooting Workflow
To systematically diagnose the issue, follow this troubleshooting workflow:
Caption: A stepwise guide to troubleshooting the lack of efficacy of this compound.
In-depth Troubleshooting Steps
Step 1: Verify Compound and Experimental Setup
| Potential Issue | Recommended Action |
| Compound Integrity | Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Concentration and Duration | Perform a dose-response experiment with a wide range of this compound concentrations. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Permeability | While many small molecule inhibitors are designed to be cell-permeable, this can be a limiting factor. If possible, verify cellular uptake of the compound. |
| Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and not confluent, as this can affect their response to treatment. |
Step 2: Investigate Cell Line-Specific Factors
| Potential Issue | Recommended Action |
| Low or Absent Bcl-2 Expression | Confirm that your cell line expresses Bcl-2 at the protein level using Western blotting. A cell line that does not depend on Bcl-2 for survival will not be sensitive to a Bcl-2-specific inhibitor. |
| Redundancy of Anti-Apoptotic Proteins | Many cell lines co-express other anti-apoptotic proteins like Mcl-1 and Bcl-xL.[1][2] Inhibition of Bcl-2 alone may be insufficient to trigger apoptosis if these other proteins can compensate.[3] |
| Low or Absent Pro-Apoptotic Effector Expression | The key mediators of apoptosis downstream of Bcl-2 are BAX and BAK. If your cell line has low or no expression of both BAX and BAK, apoptosis will not be initiated.[4] |
Step 3: Confirm Apoptosis Detection Method
| Potential Issue | Recommended Action |
| Inappropriate Assay Timing | Apoptosis is a dynamic process. The timing of your assay is critical. For example, caspase activation is an earlier event than DNA fragmentation. |
| Assay Sensitivity | Ensure your chosen apoptosis assay (e.g., Annexin V/PI staining, TUNEL, caspase activity) is sensitive enough to detect the expected level of cell death. |
| Technical Issues with Assay | Verify that the reagents for your apoptosis assay are not expired and that instruments are calibrated correctly. Include appropriate positive and negative controls. |
Step 4: Analyze Bcl-2 Family Protein Expression
A comprehensive understanding of the Bcl-2 family protein expression profile in your cell line is crucial.
| Protein Family | Key Proteins | Significance |
| Anti-apoptotic | Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1 | Overexpression of Mcl-1 or Bcl-xL is a common mechanism of resistance to Bcl-2 selective inhibitors.[1][2] |
| Pro-apoptotic (Effectors) | BAX, BAK | Essential for mitochondrial outer membrane permeabilization (MOMP).[4] |
| Pro-apoptotic (BH3-only) | BIM, PUMA, NOXA, BAD, BID | Act as sensors of cellular stress and initiate apoptosis by neutralizing anti-apoptotic proteins or directly activating BAX/BAK. |
Step 5: Evaluate Potential Resistance Mechanisms
If initial troubleshooting does not resolve the issue, consider the possibility of acquired or intrinsic resistance.
| Resistance Mechanism | Description |
| Upregulation of other anti-apoptotic proteins | The cell may compensate for Bcl-2 inhibition by increasing the expression of Mcl-1 or Bcl-xL.[1][2] |
| Mutations in Bcl-2 Family Proteins | Mutations in the BH3-binding groove of Bcl-2 can prevent inhibitor binding.[1] Mutations in BAX or BAK can impair their function. |
| Altered Cellular Metabolism | Some resistant cells exhibit changes in their metabolic pathways, such as a shift towards oxidative phosphorylation. |
| Loss of Bcl-2 Dependence | Through genetic or epigenetic changes, the cancer cells may no longer rely on Bcl-2 for survival.[5] |
Signaling Pathway and Experimental Workflow
Caption: The intrinsic apoptosis pathway and the mechanism of action of this compound.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
Western Blot for Bcl-2 Family Proteins
This technique is used to determine the expression levels of key apoptosis-regulating proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers pinpoint why lymphoma patients may become resistant to specific therapy, identify strategy to overcome it [dana-farber.org]
Technical Support Center: Bcl-2 Inhibitors in Cancer Research
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to Bcl-2 inhibitors in cancer cell lines?
A1: Resistance to Bcl-2 inhibitors can arise from several factors:
-
Expression of other anti-apoptotic proteins: High levels of other anti-apoptotic proteins like Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2, leading to cell survival.[1]
-
Mutations in the Bcl-2 protein: Mutations in the BH3-binding groove of Bcl-2 can prevent the inhibitor from binding effectively.[1][2]
-
Mutations in downstream apoptosis machinery: Mutations in essential apoptosis effectors like BAX and BAK can prevent the initiation of cell death even when Bcl-2 is inhibited.[1]
-
Low expression of pro-apoptotic effectors: If the cell line has inherently low or absent expression of both BAX and BAK, the apoptotic pathway cannot be initiated.
Q2: I am observing significant toxicity in my non-cancerous control cell line. What could be the cause?
A2: While many Bcl-2 inhibitors are designed to selectively target cancer cells that overexpress Bcl-2, off-target effects and cellular context can lead to toxicity in normal cells.[3] Potential reasons include:
-
On-target toxicity in specific cell types: Certain normal cell types might rely on Bcl-2 for survival. For example, some Bcl-2 inhibitors also target Bcl-xL, which is crucial for platelet survival, potentially leading to thrombocytopenia.[4]
-
Off-target kinase inhibition: Some small molecule inhibitors can have unintended effects on various kinases, leading to unforeseen signaling disruptions and toxicity.
-
Mitochondrial stress: Inhibition of Bcl-2 can lead to mitochondrial outer membrane permeabilization (MOMP), which, if not properly regulated, can cause excessive cellular stress and death.[5]
Q3: How can I determine the optimal concentration and treatment duration for my experiments?
A3: The ideal concentration and duration are highly cell-type dependent. It is crucial to perform a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).[1] A time-course experiment is also recommended to identify the optimal time point for observing apoptosis, as the process is dynamic.[1]
Troubleshooting Guides
Annexin V/PI Apoptosis Assay
Q: My Annexin V/PI assay shows no increase in apoptosis in the treated group compared to the control. What went wrong?
A: This is a common issue with several potential causes:
-
Insufficient drug concentration or treatment time: The concentration of the inhibitor may be too low, or the incubation time too short to induce a measurable apoptotic response.[1][6]
-
Incorrect assay timing: You might be measuring at a time point where the peak of apoptosis has already passed or has not yet been reached.[1]
-
Loss of apoptotic cells: During washing steps, early apoptotic cells that have detached from the culture plate might be discarded. It is important to collect the supernatant and combine it with the adherent cells.[6]
-
Problems with reagents: Ensure that the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[6] Also, check the expiration dates and proper storage of your reagents.[1][6]
Caspase Activity Assay
Q: I am not detecting any increase in caspase-3/7 activity after treatment with a Bcl-2 inhibitor. Why?
A: Several factors could contribute to this result:
-
Assay timing: Caspase activation is an early to mid-stage event in apoptosis. You may be measuring too late in the process.[1]
-
Insufficient cell lysis: Ensure that the cell lysis is complete to release the caspases for detection.[1]
-
Low protein concentration: The total protein concentration in your lysate might be too low for the sensitivity of the assay.[1]
-
Cell line resistance: The cell line may be resistant to apoptosis induction through the intrinsic pathway.
Quantitative Data Summary
The following table represents a hypothetical kinase selectivity profile for a research-grade Bcl-2 inhibitor. This data is for illustrative purposes and highlights the importance of assessing off-target effects.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Bcl-2 | Notes |
| Bcl-2 | 10 | 1 | Primary Target |
| Bcl-xL | 250 | 25 | Moderate off-target activity. May contribute to platelet toxicity. |
| Mcl-1 | >10,000 | >1000 | High selectivity against Mcl-1 is desirable to avoid common resistance mechanisms. |
| Aurora B Kinase | 1,500 | 150 | Potential for cell cycle-related off-target effects at higher concentrations. |
| PI3K | >10,000 | >1000 | Low activity against this common signaling kinase. |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Preparation: Seed and treat cells with the Bcl-2 inhibitor at the desired concentrations for the determined time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation enzyme like Accutase to minimize membrane damage.[6]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]
Protocol 2: Western Blotting for Bcl-2 Family Proteins
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Intrinsic apoptosis pathway and the mechanism of Bcl-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Early Results for a Promising New BCL-2 Inhibitor - Conquer: the journey informed [conquer-magazine.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. benchchem.com [benchchem.com]
Bcl-2-IN-5 stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bcl-2-IN-5, a potent BCL-2 inhibitor.[1] Given that stability issues are common with small molecule inhibitors in aqueous environments like cell culture media, this guide offers practical solutions and best practices to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter when using this compound in your cell culture experiments.
Question: My this compound is precipitating out of solution after I add it to my cell culture medium. What should I do?
Answer:
Precipitation of small molecule inhibitors in cell culture media is a common issue that can significantly impact your experimental results.[2][3] Here are several steps you can take to troubleshoot and prevent this problem:
-
Optimize your dilution method: Avoid adding your concentrated DMSO stock of this compound directly into the full volume of your aqueous cell culture medium.[4] Instead, perform a serial dilution in DMSO first to a lower concentration before the final dilution into your pre-warmed (37°C) medium.[4][5] This gradual change in solvent polarity can help keep the compound in solution.
-
Gently mix during dilution: When adding the this compound stock to the medium, ensure gentle but thorough mixing.[5] This can be achieved by slowly adding the compound to the vortexing medium.
-
Check the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it at 0.1% or lower if possible.[4] It's crucial to include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Visually inspect for precipitation: After preparing your final working solution, visually inspect it for any signs of cloudiness or precipitate before adding it to your cells.[5]
-
Determine the maximum soluble concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium. You can determine the maximum soluble concentration by preparing a serial dilution of the compound in your medium and observing the highest concentration that remains clear.[5]
Question: I am observing inconsistent results in my cell viability assays with this compound. Could this be related to compound stability?
Answer:
Yes, inconsistent results are often a sign of compound instability or degradation in the cell culture medium.[7] Several factors can contribute to this:
-
Compound Degradation: Small molecules can be unstable in aqueous solutions, especially at 37°C.[4] This can lead to a decrease in the effective concentration of this compound over the course of your experiment.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware, such as flasks and plates, reducing the amount of compound available to the cells.
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, can interact with and potentially sequester or degrade the inhibitor.
To address these issues, consider the following:
-
Perform a time-course experiment: Assess the stability of this compound in your cell culture medium over the duration of your experiment. This can be done by preparing a solution of the compound in your medium, incubating it under your experimental conditions (37°C, 5% CO2), and measuring the concentration of the intact compound at different time points using methods like HPLC-MS.
-
Use low-binding plates: To minimize adsorption, use low-protein-binding microplates for your assays.[8]
-
Prepare fresh working solutions: Always prepare fresh working solutions of this compound immediately before use and avoid storing diluted aqueous solutions.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling, storage, and properties of this compound.
Question: What is the recommended solvent and storage condition for this compound?
Answer:
For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.[9] For preparing stock solutions, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[4] Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Question: What is the mechanism of action of this compound?
Answer:
This compound is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death.[6] By inhibiting Bcl-2, this compound disrupts the interaction of Bcl-2 with pro-apoptotic proteins like Bim, Bak, and Bax.[6] This leads to the activation of the intrinsic apoptotic pathway, ultimately causing cancer cell death.[6]
Question: How can I be sure my this compound is active?
Answer:
To confirm the activity of your this compound, you can perform a dose-response experiment in a sensitive cell line and determine the IC50 value.[6] This value can be compared to the reported IC50 values for this compound, which are 0.12 nM for wild-type Bcl-2.[1] Additionally, you can perform mechanism-of-action studies, such as assessing the induction of apoptosis using an Annexin V/PI staining assay or measuring the activation of caspases.[7]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| IC50 (Bcl-2 wild type) | 0.12 nM | [1] |
| IC50 (Bcl-2 D103Y) | 0.14 nM | [1] |
| IC50 (Bcl-2 G101V) | 0.22 nM | [1] |
| Molecular Weight | 1015.20 g/mol | [1] |
| Chemical Formula | C55H63FN8O8S | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-binding plates recommended)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your complete cell culture medium (both with and without serum) to your desired final working concentration (e.g., 1 µM). Also, prepare a working solution in PBS to assess aqueous stability without media components.
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time Points: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as your initial concentration reference.
-
Sample Preparation for HPLC-MS: Immediately after collection, quench the reaction by adding the aliquot to a tube containing a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and prevent further degradation. Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for HPLC-MS analysis.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the stability profile and half-life of the compound under your experimental conditions.
Visualizations
Bcl-2 Signaling Pathway and Inhibition by this compound
Caption: Simplified Bcl-2 signaling pathway and the mechanism of action of this compound.
Troubleshooting Workflow for this compound Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eurogentec.com [eurogentec.com]
Technical Support Center: Overcoming Resistance to Bcl-2 Inhibitors
Troubleshooting Guide: Addressing Resistance to Bcl-2 Inhibitors
This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit resistance to Bcl-2 inhibitors.
Problem 1: Cancer cells show intrinsic or acquired resistance to the Bcl-2 inhibitor.
Possible Cause 1: Upregulation of other anti-apoptotic proteins.
Overexpression of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL, is a primary mechanism of resistance to Bcl-2 inhibitors.[1][2][3][4] These proteins can sequester pro-apoptotic proteins that are released from BCL-2 by the inhibitor, thereby preventing apoptosis.
Suggested Solution:
-
Assess the expression levels of Bcl-2 family proteins: Quantify the protein levels of BCL-2, MCL-1, and BCL-XL in your resistant cell lines compared to sensitive parental lines.
-
Employ combination therapy:
-
MCL-1 Inhibition: Combine the Bcl-2 inhibitor with a specific MCL-1 inhibitor (e.g., AZD5991).[5][6] This dual targeting can overcome resistance in various cancer models.[5][6]
-
BCL-XL Inhibition: Utilize a dual BCL-2/BCL-XL inhibitor or combine your Bcl-2 inhibitor with a specific BCL-XL inhibitor (e.g., A-1155463).[7]
-
Pan-Bcl-2 Inhibition: Consider using a pan-Bcl-2 inhibitor that targets multiple anti-apoptotic family members.[8]
-
Table 1: Examples of Combination Therapies to Overcome Resistance
| Combination Agent | Target | Rationale | Cancer Type (Example) |
| MCL-1 Inhibitors (e.g., AZD5991) | MCL-1 | Overcomes MCL-1-mediated sequestration of pro-apoptotic proteins. | Acute Myeloid Leukemia (AML)[5][6] |
| BCL-XL Inhibitors (e.g., A1155463) | BCL-XL | Circumvents resistance driven by BCL-XL upregulation. | Lymphoid Malignancies[7] |
| BTK Inhibitors (e.g., Ibrutinib) | Bruton's Tyrosine Kinase | Inhibits signaling pathways that promote survival and upregulate anti-apoptotic proteins. | Chronic Lymphocytic Leukemia (CLL)[9] |
| PI3K Inhibitors (e.g., Idelalisib) | Phosphoinositide 3-kinase | Blocks pro-survival signaling cascades. | Hematologic Malignancies[10] |
| EZH2 Inhibitors (e.g., Tazemetostat) | Enhancer of Zeste Homolog 2 | Epigenetically upregulates pro-apoptotic proteins, priming cells for Bcl-2 inhibition. | Diffuse Large B-cell Lymphoma (DLBCL)[11] |
Possible Cause 2: Mutations in the BCL-2 gene or other Bcl-2 family members.
Mutations in the BH3-binding groove of BCL-2 can reduce the binding affinity of the inhibitor.[2][3] Additionally, loss-of-function mutations in the pro-apoptotic effector proteins BAX and BAK can prevent the induction of apoptosis.[2][3]
Suggested Solution:
-
Sequence the BCL-2, BAX, and BAK genes: Analyze the genetic sequence of these key apoptotic regulators in resistant clones to identify potential mutations.
-
Perform BH3 Profiling: This functional assay can determine if the mitochondrial pathway of apoptosis is intact and can be triggered by BH3 peptides, bypassing the need for inhibitor binding to BCL-2.
-
Explore alternative therapeutic strategies: If BAX/BAK function is lost, therapies that induce apoptosis through alternative pathways may be necessary.
Problem 2: Inconsistent or unexpected results in apoptosis assays.
Possible Cause: Suboptimal experimental conditions or assay choice.
Suggested Solution:
-
Optimize inhibitor concentration and incubation time: Perform dose-response and time-course experiments to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Use multiple apoptosis assays: Confirm your results using a combination of methods, such as Annexin V/PI staining, caspase activity assays, and measurement of mitochondrial membrane potential.
-
Ensure proper cell handling and culture conditions: Maintain consistent cell culture practices to minimize experimental variability.
Frequently Asked Questions (FAQs)
Q1: How do I determine if my cancer cells are dependent on BCL-2 for survival?
A1: You can assess BCL-2 dependency using a technique called BH3 profiling .[10] This assay measures the "priming" of mitochondria for apoptosis by exposing permeabilized cells to a panel of BH3 peptides from different Bcl-2 family members. Cells that are highly dependent on BCL-2 will undergo apoptosis in response to peptides that specifically antagonize BCL-2.
Q2: What is the mechanism of action of Bcl-2 inhibitors?
A2: Bcl-2 inhibitors are a class of drugs known as BH3 mimetics . They mimic the action of pro-apoptotic BH3-only proteins.[12] By binding to a hydrophobic groove on the BCL-2 protein, they displace pro-apoptotic proteins like BIM, which are then free to activate the effector proteins BAX and BAK.[13] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[13][14]
Q3: Can resistance to Bcl-2 inhibitors be reversed?
A3: In some cases, resistance can be overcome. For instance, if resistance is due to the upregulation of MCL-1, the addition of an MCL-1 inhibitor can resensitize the cells to the Bcl-2 inhibitor.[5][6] Similarly, targeting upstream signaling pathways that promote cell survival can also restore sensitivity.
Q4: Are there any biomarkers that can predict response to Bcl-2 inhibitors?
A4: The expression ratio of BCL-2 to other anti-apoptotic proteins like MCL-1 and BCL-XL can be an indicator of sensitivity.[15] A high BCL-2/(MCL-1+BCL-XL) ratio suggests a greater dependence on BCL-2 and a higher likelihood of response. BH3 profiling can also serve as a functional biomarker to predict sensitivity.
Experimental Protocols
Protocol 1: Quantification of Bcl-2 Family Protein Expression by Flow Cytometry
This protocol allows for the quantitative measurement of intracellular BCL-2, MCL-1, and BCL-XL protein levels.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., Perm/Wash™ Buffer)
-
Primary antibodies: Anti-BCL-2, Anti-MCL-1, Anti-BCL-XL (conjugated to different fluorochromes for multiplexing)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest cells and adjust the cell suspension to 1 x 10^6 cells/mL in PBS.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Wash cells once with 1 mL of PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the primary antibodies or isotype controls at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cells in 300 µL of PBS for analysis on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) for each protein and normalize to the isotype control.
Protocol 2: Synergy Assessment of Combination Therapy using the Bliss Independence Model
This protocol is for determining if the combination of a Bcl-2 inhibitor and another agent results in a synergistic, additive, or antagonistic effect.
Materials:
-
Cancer cell line of interest
-
Bcl-2 inhibitor
-
Combination agent
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of the Bcl-2 inhibitor and the combination agent. This typically involves a 5x5 or 7x7 matrix of concentrations.
-
Treat the cells with the drug combinations for a predetermined duration (e.g., 72 hours). Include single-agent controls and a vehicle control.
-
At the end of the treatment period, measure cell viability using a suitable assay.
-
Calculate the percentage of cell growth inhibition for each condition relative to the vehicle control.
-
Calculate the Bliss synergy score. The Bliss Independence model assumes that the two drugs act independently. The expected combined effect (E) is calculated as: E = A + B - (A * B), where A and B are the fractional inhibitions of drug A and drug B alone.
-
The synergy score is the difference between the observed inhibition and the expected inhibition. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
Visualizations
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.
Caption: Key mechanisms leading to resistance to Bcl-2 inhibitors in cancer cells.
Caption: A stepwise workflow for studying and overcoming Bcl-2 inhibitor resistance.
References
- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of BCL-2 Family Members by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting BCL-2 in B-cell malignancies and overcoming therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 6. thno.org [thno.org]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
- 11. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression profile of Bcl‐2 family proteins in newly diagnosed multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
Bcl-2-IN-5 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the degradation and storage of Bcl-2-IN-5, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that promotes cell survival.[3][4] By binding to Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins (e.g., Bax, Bak), thereby initiating the intrinsic pathway of apoptosis, or programmed cell death.[5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines. It is important to always refer to the Certificate of Analysis (CoA) for product-specific recommendations.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[2] A common stock solution concentration is 10 mM in DMSO.[2] To prepare the stock solution, dissolve the powdered compound in the appropriate volume of DMSO and ensure it is fully dissolved. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in solution?
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Bcl-2 (wild type) | 0.12 |
| Bcl-2 (D103Y mutant) | 0.14 |
| Bcl-2 (G101V mutant) | 0.22 |
Data sourced from MedChemExpress.[1]
Table 2: Cell Growth Inhibitory Activity of this compound
| Cell Line | Target | IC50 (nM) |
| RS4;11 (Bcl-2 G101V knock-in) | Cell Growth | 0.2 |
| RS4;11 | Cell Growth | 0.44 |
Data sourced from MedChemExpress.[1]
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | 10 mM |
Data sourced from Immunomart.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only). Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound inducing apoptosis.
Caption: Workflow for evaluating this compound efficacy.
Troubleshooting Guide
Issue 1: Low or no apoptotic effect observed.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Ensure the this compound stock solution was prepared and stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing apoptosis. |
| Cell Line Resistance | The cell line may not be dependent on Bcl-2 for survival. Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) to understand the dependency of the cells. |
| Assay Issues | Ensure that the apoptosis detection assay is being performed correctly and that all reagents are within their expiration dates. Include appropriate positive and negative controls. |
Issue 2: Compound precipitation in culture medium.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | While this compound is soluble in DMSO, its solubility in aqueous media is likely lower. Ensure the final DMSO concentration in the culture medium is as low as possible (ideally <0.5%) while maintaining the desired compound concentration. |
| High Final Concentration | If high concentrations of this compound are required, consider using a formulation with co-solvents, although this must be optimized for cell compatibility. |
| Improper Dilution | When diluting the DMSO stock solution, add it to the culture medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Health | Use cells that are in the logarithmic growth phase and have a high viability. Ensure consistent cell seeding density across experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound. |
| Stock Solution Degradation | Prepare fresh stock solutions periodically. If a stock solution has been stored for an extended period, its integrity should be verified if possible. |
References
Validation & Comparative
A Comparative Guide to Bcl-2 Family Inhibitors: ABT-737 vs. Venetoclax (ABT-199)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them a key target in oncology. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. This guide provides a detailed comparison of two significant BH3 mimetic drugs: ABT-737, a first-in-class Bcl-2 inhibitor, and Venetoclax (ABT-199), its more selective and clinically approved successor.
It is important to note that the initially requested comparison with "Bcl-2-IN-5" could not be completed as no such compound is documented in the scientific literature under that name. Therefore, this guide focuses on a comparison with the highly relevant and well-documented inhibitor, Venetoclax.
Mechanism of Action: Targeting the Apoptotic Machinery
Both ABT-737 and Venetoclax function as BH3 mimetics. They bind to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, thereby displacing pro-apoptotic "activator" BH3-only proteins like BIM. Once liberated, these activators can directly engage and activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]
The Bcl-2 regulated intrinsic apoptotic pathway and points of intervention by ABT-737 and Venetoclax.
Comparative Efficacy: A Tale of Selectivity
The primary difference in the efficacy of ABT-737 and Venetoclax lies in their selectivity profiles for the various anti-apoptotic Bcl-2 family members.
Binding Affinity
The binding affinities of ABT-737 and Venetoclax for key anti-apoptotic proteins are summarized below. Lower Ki values indicate higher affinity.
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |
| ABT-737 | ≤ 1 | ≤ 1 | ≤ 1 | > 1000 |
| Venetoclax (ABT-199) | < 0.01 | 48 | > 444 | > 444 |
Data compiled from multiple sources.[1][3]
ABT-737 is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1] In contrast, Venetoclax is highly selective for Bcl-2, with significantly lower affinity for Bcl-xL and Bcl-w.[3] This enhanced selectivity is a key feature of Venetoclax, as the inhibition of Bcl-xL is associated with on-target toxicity, specifically thrombocytopenia (low platelet count).[2] Neither compound effectively inhibits Mcl-1, a common mechanism of resistance to these agents.[4]
In Vitro Cytotoxicity
The differential selectivity of ABT-737 and Venetoclax translates to varying cytotoxic effects in cancer cell lines, largely dependent on the specific anti-apoptotic proteins upon which each cell line relies for survival.
| Cell Line | Cancer Type | ABT-737 (EC50, µM) | Venetoclax (IC50, nM) | Key Dependencies |
| WSU-FSCCL | Follicular Lymphoma | - | 110 | Bcl-2 |
| FC-TxFL2 | Follicular Lymphoma | - | 7 | Bcl-2 |
| LA1-55n | Neuroblastoma | 0.58 | - | Bcl-2/Bcl-xL |
| SH-EP1 | Neuroblastoma | 15.3 | - | Bcl-2/Bcl-xL |
| NGP | Neuroblastoma | 10.6 | - | Bcl-2/Bcl-xL |
| IMR32 | Neuroblastoma | 1.8 | - | Bcl-2/Bcl-xL |
| SH-SY5Y | Neuroblastoma | 1.1 | - | Bcl-2/Bcl-xL |
| LA1-5S | Neuroblastoma | 11.0 | - | Bcl-2/Bcl-xL |
Generally, cell lines with high Bcl-2 expression and dependence are highly sensitive to Venetoclax.[2] Cell lines that rely on Bcl-xL or Bcl-w for survival may be more sensitive to ABT-737. However, the clinical utility of ABT-737 has been limited by its lack of oral bioavailability and the aforementioned thrombocytopenia.[1]
Experimental Protocols
Fluorescence Polarization Assay for Binding Affinity
This assay is a common method to determine the binding affinity of small molecule inhibitors to their protein targets.
Workflow for a competitive fluorescence polarization binding assay.
Principle: A small, fluorescently labeled BH3 peptide (the tracer) binds to a much larger Bcl-2 family protein, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor is introduced, it competes with the tracer for binding to the protein. This displacement of the tracer leads to a decrease in the polarization signal, which is proportional to the inhibitor's binding affinity.[6][7]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL) in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100).
-
Prepare a stock solution of the fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide).
-
Prepare serial dilutions of the inhibitor (ABT-737 or Venetoclax) in the assay buffer.
-
-
Assay Setup:
-
In a 96- or 384-well black microplate, add the Bcl-2 family protein and the fluorescently labeled BH3 peptide to each well at optimized concentrations.
-
Add the serially diluted inhibitor or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental workflow for the Annexin V/PI apoptosis assay.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8][9]
Methodology:
-
Cell Preparation:
-
Seed cells in a culture plate and treat with various concentrations of ABT-737 or Venetoclax for a specified time. Include a vehicle-treated control.
-
Harvest the cells (including any floating cells) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15-20 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.[10]
-
Use appropriate controls (unstained cells, cells stained with only Annexin V, and cells stained with only PI) to set up the flow cytometer and compensation.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V-/PI+): Primarily necrotic cells (due to membrane damage not related to apoptosis)
-
-
Conclusion
ABT-737 was a pioneering BH3 mimetic that validated the therapeutic potential of targeting the Bcl-2 family of proteins. However, its broad-spectrum inhibition of Bcl-2, Bcl-xL, and Bcl-w, coupled with its poor oral bioavailability, limited its clinical development. Venetoclax represents a significant advancement, with its high selectivity for Bcl-2 minimizing the off-target toxicity associated with Bcl-xL inhibition. This has led to its successful clinical application in the treatment of certain hematological malignancies. The choice between these or other Bcl-2 family inhibitors for research or therapeutic development should be guided by the specific anti-apoptotic dependencies of the cancer cells . Understanding the molecular basis of sensitivity and resistance to these agents is crucial for their effective use.
References
- 1. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
A Head-to-Head Comparison of Bcl-2-IN-5 with Other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Bcl-2 inhibitor, Bcl-2-IN-5, against the well-established BH3 mimetics, Venetoclax and Navitoclax. The information is compiled from publicly available data to assist researchers in evaluating these compounds for their studies.
Disclaimer: The experimental data for this compound presented in this guide is primarily sourced from patent literature. To date, direct head-to-head comparative studies of this compound with Venetoclax and Navitoclax under identical experimental conditions have not been identified in peer-reviewed scientific literature. Therefore, the quantitative comparisons should be interpreted with caution.
The Bcl-2 Family and the Mechanism of BH3 Mimetics
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. This family includes both pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.
BH3 mimetics are a class of small molecule drugs designed to mimic the function of the BH3 domain of pro-apoptotic proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins. This leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, causing its permeabilization and the release of cytochrome c, ultimately triggering caspase activation and apoptosis.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound, Venetoclax, and Navitoclax.
Table 1: Biochemical Potency (IC50/Ki)
This table presents the inhibitory concentrations of the compounds against key anti-apoptotic Bcl-2 family proteins. Lower values indicate higher potency.
| Compound | Target | IC50 / Ki (nM) | Data Source |
| This compound | Bcl-2 (wild type) | 0.12 (IC50) | [1] |
| Bcl-2 (D103Y mutant) | 0.14 (IC50) | [1] | |
| Bcl-2 (G101V mutant) | 0.22 (IC50) | [1] | |
| Venetoclax | Bcl-2 | < 0.01 (Ki) | |
| Bcl-xL | 48 (Ki) | ||
| Mcl-1 | > 444 (Ki) | ||
| Navitoclax | Bcl-2 | < 1 (Ki) | [2] |
| Bcl-xL | < 1 (Ki) | [2] | |
| Bcl-w | < 1 (Ki) | [2] | |
| Mcl-1 | No significant activity | [2][3] | |
| ABT-737 | Bcl-2 | < 1 (Ki) | |
| Bcl-xL | < 1 (Ki) | ||
| Bcl-w | < 1 (Ki) | ||
| Mcl-1 | No significant activity | [3] |
Note: Ki values for Venetoclax, Navitoclax, and ABT-737 are compiled from various preclinical studies and may have been determined using different assay conditions. The IC50 values for this compound are from a patent application and the exact assay conditions are not fully detailed in publicly accessible documents.
Table 2: Cellular Activity (EC50)
This table shows the effective concentrations of the inhibitors required to induce a biological response (e.g., cell death) in different cancer cell lines.
| Compound | Cell Line | Cell Type | EC50 (nM) | Data Source |
| This compound | RS4;11 | Acute Lymphoblastic Leukemia | 0.44 | [1] |
| RS4;11 (Bcl-2 G101V knock-in) | Acute Lymphoblastic Leukemia | 0.2 | [1] | |
| Venetoclax | RS4;11 | Acute Lymphoblastic Leukemia | ~5 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~8 | ||
| H146 | Small Cell Lung Cancer | >10,000 | ||
| Navitoclax | RS4;11 | Acute Lymphoblastic Leukemia | ~50 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | >10,000 | ||
| H146 | Small Cell Lung Cancer | ~35 |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of BH3 mimetics. Below are generalized methodologies for key assays.
Binding Affinity Assays (e.g., TR-FRET or Fluorescence Polarization)
These assays are used to determine the binding affinity (Ki) or inhibitory potency (IC50) of a compound against a specific Bcl-2 family protein.
Principle:
-
Fluorescence Resonance Energy Transfer (FRET): This assay measures the transfer of energy between a donor fluorophore conjugated to one binding partner (e.g., a fluorescently labeled BH3 peptide) and an acceptor fluorophore on the other (e.g., a tagged Bcl-2 protein). Inhibition of the protein-protein interaction by a compound leads to a decrease in the FRET signal. Time-Resolved FRET (TR-FRET) is a variation that reduces background fluorescence.
-
Fluorescence Polarization (FP): This assay measures the change in the rotational speed of a small fluorescently labeled molecule (e.g., a BH3 peptide) upon binding to a larger protein (e.g., Bcl-2). A bound peptide tumbles slower, resulting in higher polarization. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.
General Protocol:
-
Reagent Preparation: Recombinant Bcl-2 family proteins and fluorescently labeled BH3 peptides are prepared in a suitable assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a concentration range.
-
Assay Reaction: The Bcl-2 protein, fluorescent peptide, and test compound are incubated together in a microplate to allow binding to reach equilibrium.
-
Signal Detection: The fluorescence signal (FRET or FP) is measured using a plate reader.
-
Data Analysis: The data is normalized to controls (no inhibitor and maximum inhibition) and plotted against the compound concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration of the fluorescent ligand and its affinity for the protein.
Cell Viability and Apoptosis Assays
These assays measure the effect of the inhibitor on cancer cell survival and proliferation.
Principle:
-
Metabolic Assays (e.g., MTT, MTS, CellTiter-Glo): These assays measure the metabolic activity of viable cells. For example, the MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
General Protocol (Cell Viability):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the BH3 mimetic for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: The appropriate reagent (e.g., MTT) is added to each well and incubated according to the manufacturer's instructions.
-
Signal Measurement: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the EC50 value (the concentration that causes 50% reduction in cell viability) is calculated.
Summary and Conclusion
This compound demonstrates potent inhibition of Bcl-2 in biochemical assays, with low nanomolar IC50 values against both wild-type and clinically relevant mutant forms of the protein. Its cellular activity in the RS4;11 leukemia cell line is also in the sub-nanomolar range, suggesting high on-target potency.
In comparison, Venetoclax is a highly selective Bcl-2 inhibitor with sub-nanomolar affinity for Bcl-2 and significantly weaker activity against Bcl-xL, which contributes to its favorable safety profile by sparing platelets. Navitoclax and its precursor ABT-737 are dual inhibitors of Bcl-2 and Bcl-xL, showing potent activity against both proteins. This broader activity can be advantageous in tumors dependent on both Bcl-2 and Bcl-xL for survival, but it is also associated with on-target thrombocytopenia due to the essential role of Bcl-xL in platelet survival.
To fully understand the therapeutic potential of this compound, further studies are required to:
-
Determine its binding affinity (Ki) for Bcl-2.
-
Elucidate its selectivity profile against other Bcl-2 family members, particularly Bcl-xL and Mcl-1.
-
Conduct head-to-head cellular activity studies against Venetoclax and Navitoclax in a broader panel of cancer cell lines.
-
Evaluate its in vivo efficacy and safety profile in preclinical cancer models.
The data presented in this guide serves as a preliminary resource for researchers interested in the evolving landscape of BH3 mimetics. As more data on this compound becomes available in the peer-reviewed literature, a more direct and comprehensive comparison with established inhibitors will be possible.
References
- 1. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Venetoclax Resistance: A Comparative Analysis of Bcl-2-IN-5 Efficacy
For researchers, scientists, and drug development professionals navigating the challenge of Venetoclax (B612062) resistance in hematological malignancies, the emergence of novel Bcl-2 inhibitors offers new therapeutic avenues. This guide provides a comparative analysis of Bcl-2-IN-5, a potent Bcl-2 inhibitor, against Venetoclax and other strategies in preclinical models of Venetoclax resistance.
Resistance to Venetoclax, a cornerstone of therapy for various leukemias and lymphomas, is a growing clinical concern. The primary mechanisms of this resistance often involve the upregulation of other anti-apoptotic proteins, most notably Mcl-1 and Bcl-xL, or the acquisition of mutations in the BH3-binding groove of Bcl-2 itself.[1][2][3][4][5][6][7][8][9][10][11] This guide focuses on the efficacy of this compound, a novel inhibitor, in overcoming these resistance mechanisms, drawing comparisons with Venetoclax and other therapeutic alternatives.
Comparative Efficacy of Bcl-2 Inhibitors in Venetoclax-Resistant Models
The potency of this compound against wild-type and common Venetoclax-resistant Bcl-2 mutants demonstrates its potential to overcome mutation-driven resistance. The following table summarizes the available IC50 data for this compound and provides a comparison with Venetoclax activity in both sensitive and resistant cell lines.
| Compound | Target | Cell Line/Target Condition | IC50 (nM) | Reference |
| This compound | Bcl-2 (wild-type) | Biochemical Assay | 0.12 | [12][13][14][15][16] |
| Bcl-2 (D103Y mutant) | Biochemical Assay | 0.14 | [12][13][14][15] | |
| Bcl-2 (G101V mutant) | Biochemical Assay | 0.22 | [12][13][14][15] | |
| Bcl-2 | RS4;11 (B-ALL) | 0.44 | [12][13][14][15] | |
| Bcl-2 (G101V knock-in) | RS4;11 (B-ALL) | 0.2 | [12][13][14][15] | |
| Venetoclax | Bcl-2 | MV4-11 (AML, sensitive) | 2.5 | [17] |
| Bcl-2 | MOLM-13 (AML, sensitive) | 3.3 | [17] | |
| Bcl-2 | OCI-AML3 (AML, resistant) | 600 | [18] | |
| Bcl-2 | THP-1 (AML, resistant) | >1000 | [19] | |
| Bcl-2 | MV4-11VR (AML, resistant) | >1000 | [17] | |
| Bcl-2 | MOLM-13VR (AML, resistant) | 723 | [17] | |
| Bcl-2 | KMS12PE (Multiple Myeloma, sensitive) | ~10-100 | [6] | |
| Bcl-2 | KMS12PE (Resistant Clone) | ~100-1000 | [6] | |
| Bcl-2 | KMS27 (Multiple Myeloma, sensitive) | ~10-100 | [6] | |
| Bcl-2 | KMS27 (Resistant Clone) | ~100-1000 | [6] | |
| S63845 (Mcl-1 Inhibitor) | Mcl-1 | Venetoclax-resistant AML cells | Potent activity | [4] |
| A-1155463 (Bcl-xL Inhibitor) | Bcl-xL | Venetoclax-resistant cell lines | Synergistic with Venetoclax | [3][20] |
Overcoming Resistance Through Alternative Targeting
Given that upregulation of Mcl-1 and Bcl-xL are key escape mechanisms for cancer cells under Venetoclax pressure, inhibitors targeting these proteins are a rational approach to resensitize resistant populations. Preclinical data strongly supports the combination of Venetoclax with Mcl-1 or Bcl-xL inhibitors to achieve synergistic cell death in resistant models.[3][4][6][20]
Signaling Pathways Implicated in Venetoclax Resistance
The development of Venetoclax resistance is not solely dependent on the expression levels of Bcl-2 family proteins. Alterations in cellular signaling pathways can also contribute to reduced drug efficacy. The diagram below illustrates the central role of Bcl-2 in apoptosis and key pathways that can lead to Venetoclax resistance.
Caption: Intrinsic apoptosis pathway and mechanisms of Venetoclax resistance.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Generation of Venetoclax-Resistant Cell Lines
-
Cell Culture: Culture hematologic cancer cell lines (e.g., MV4-11, MOLM-13, RS4;11) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Dose Escalation: Begin by treating the parental cell line with a low concentration of Venetoclax (e.g., starting at the IC20).
-
Stepwise Increase: Gradually increase the concentration of Venetoclax in a stepwise manner as the cells develop resistance and resume proliferation. This process can take several months.
-
Viability Monitoring: Regularly monitor cell viability using an MTT or similar assay to assess the development of resistance.
-
Confirmation of Resistance: Once a resistant population is established (typically tolerating micromolar concentrations of Venetoclax), confirm the resistance by comparing the IC50 value to the parental cell line.
-
Characterization: Characterize the resistant cell lines for changes in the expression of Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL, Bax, Bak) by western blotting and for mutations in the BCL2 gene by sequencing.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add serial dilutions of the test compounds (this compound, Venetoclax, etc.) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Bcl-2 Family Proteins
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of novel Bcl-2 inhibitors in Venetoclax-resistant cell lines.
Caption: Workflow for assessing novel Bcl-2 inhibitors in resistant cells.
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes | Haematologica [haematologica.org]
- 10. BCL-2 inhibitors in hematological malignancies: biomarkers that predict response and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors targeting the B-cell lymphoma 2 (Bcl-2) family of proteins: Bcl-2-IN-5 and the well-characterized clinical candidate, Navitoclax (formerly ABT-263). The Bcl-2 family are pivotal regulators of the intrinsic apoptotic pathway, and their inhibition represents a key strategy in cancer therapy. This document synthesizes available experimental data to objectively compare their performance, provides detailed experimental methodologies, and visualizes key concepts and workflows.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
The survival of many cancer cells is dependent on the overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w.[1] These proteins sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and effector proteins (Bax, Bak), thereby preventing the permeabilization of the mitochondrial outer membrane and subsequent activation of the caspase cascade that leads to apoptosis.[2][3][4]
Navitoclax is a potent, orally bioavailable small molecule that acts as a BH3 mimetic.[5][6] It binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, displacing pro-apoptotic proteins and triggering apoptosis.[5][7] Its inability to potently inhibit Mcl-1 is a known mechanism of resistance in some cancer types.[1]
This compound is described as a potent Bcl-2 inhibitor. Based on the available data, it is inferred to function as a BH3 mimetic, similar to Navitoclax. However, comprehensive public data on its binding profile across the full panel of Bcl-2 family members is limited, making a direct comparison of its selectivity challenging.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Navitoclax, focusing on binding affinity and cellular activity.
Table 1: Comparative Binding Affinity of this compound and Navitoclax
| Inhibitor | Target Protein | Binding Affinity (IC₅₀/Kᵢ) | Citation(s) |
| This compound | Bcl-2 (wild-type) | IC₅₀: 0.12 nM | |
| Bcl-2 (D103Y mutant) | IC₅₀: 0.14 nM | ||
| Bcl-2 (G101V mutant) | IC₅₀: 0.22 nM | ||
| Bcl-xL | Not Reported | ||
| Mcl-1 | Not Reported | ||
| Navitoclax | Bcl-2 | Kᵢ: ≤1 nM | [7] |
| Bcl-xL | Kᵢ: ≤1 nM | [7] | |
| Bcl-w | Kᵢ: ≤1 nM | [7] | |
| Mcl-1 | Weak affinity | [1][5] | |
| A1 | Weak affinity | [5] |
Table 2: Comparative In Vitro Cellular Activity of this compound and Navitoclax
| Inhibitor | Cell Line | Cancer Type | Cellular Activity (IC₅₀/EC₅₀) | Citation(s) |
| This compound | RS4;11 | Acute Lymphoblastic Leukemia | IC₅₀: 0.44 nM | |
| RS4;11 (Bcl-2 G101V knock-in) | Acute Lymphoblastic Leukemia | IC₅₀: 0.2 nM | ||
| Navitoclax | H146 | Small Cell Lung Cancer | EC₅₀: ~35 nM | [8] |
| RS4;11 | Acute Lymphoblastic Leukemia | EC₅₀: ~50 nM | [8] | |
| A549 | Lung Cancer | IC₅₀: >13,000 nM | [9] | |
| NCI-H460 | Lung Cancer | IC₅₀: >13,000 nM | [9] |
Note: IC₅₀/EC₅₀ values can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Bcl-2 inhibitors are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10][11][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound or Navitoclax
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension per well in a 96-well opaque-walled plate. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Navitoclax in complete culture medium.
-
Add the desired concentrations of the inhibitors or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with this compound, Navitoclax, or a positive control for the desired time. Include a vehicle-treated negative control.
-
Harvest the cells (including any floating cells in the supernatant) and pellet by centrifugation.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Binding Affinity Assay (Fluorescence Polarization)
This is a common in vitro method to determine the binding affinity (Kᵢ) of an inhibitor to its target protein.[15][16][17][18][19]
Principle: A small fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (the "tracer") is incubated with the target Bcl-2 family protein. When the tracer binds to the larger protein, its rotation in solution slows down, resulting in a high fluorescence polarization signal. An unlabeled inhibitor will compete with the tracer for binding to the target protein. This displacement of the tracer leads to its faster rotation and a decrease in the fluorescence polarization signal. The IC₅₀ value, the concentration of inhibitor required to displace 50% of the bound tracer, can be determined and subsequently used to calculate the Kᵢ.
Materials:
-
Purified recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)
-
This compound or Navitoclax
-
Assay buffer
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled inhibitor (this compound or Navitoclax) in assay buffer.
-
Prepare a solution of the target protein and the fluorescently labeled BH3 peptide in assay buffer at concentrations optimized for the assay window.
-
-
Assay Setup:
-
Add the inhibitor dilutions to the wells of the 384-well plate.
-
Add the target protein/fluorescent peptide mix to all wells.
-
Include controls for high polarization (protein + peptide, no inhibitor) and low polarization (peptide only, no protein).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.
-
Side-by-Side Analysis Summary
Navitoclax is a well-established, dual Bcl-2/Bcl-xL inhibitor that has undergone extensive preclinical and clinical investigation.[5][8] Its broad activity against multiple anti-apoptotic proteins makes it a potent inducer of apoptosis in a range of hematological malignancies and some solid tumors.[5][6] However, its clinical utility is often limited by on-target toxicity, specifically thrombocytopenia, which results from the inhibition of Bcl-xL, a protein essential for platelet survival.[1]
This compound , based on the limited available data, appears to be a highly potent inhibitor of Bcl-2, including clinically relevant mutants that can confer resistance to other Bcl-2 inhibitors like venetoclax (B612062). Its sub-nanomolar IC₅₀ values suggest a strong potential for inducing apoptosis in Bcl-2-dependent cancers. The critical missing piece of information is its selectivity profile. Without knowing its affinity for Bcl-xL, Mcl-1, and other family members, it is impossible to predict its therapeutic window and potential side effects, such as thrombocytopenia.
If this compound is indeed highly selective for Bcl-2 over Bcl-xL, it could represent a significant advancement, potentially offering the potent anti-tumor activity of a Bcl-2 inhibitor without the dose-limiting platelet toxicity associated with dual inhibitors like Navitoclax.
Conclusion
This comparative guide highlights the key characteristics of this compound and Navitoclax. Navitoclax serves as a crucial benchmark compound, demonstrating the therapeutic potential of targeting the Bcl-2 family, while also underscoring the challenges of inhibiting multiple family members. This compound is a potent Bcl-2 inhibitor with promising activity against wild-type and mutant forms of the protein. However, a comprehensive understanding of its therapeutic potential requires further investigation into its selectivity profile across the entire Bcl-2 family. For researchers in drug development, while Navitoclax provides a well-understood tool for studying dual Bcl-2/Bcl-xL inhibition, this compound may offer a more targeted approach for dissecting the specific role of Bcl-2 in cancer cell survival, pending the availability of more extensive characterization data.
References
- 1. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 7. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. bpsbioscience.com [bpsbioscience.com]
In Vivo Comparative Analysis of Bcl-2 Inhibitors: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of B-cell lymphoma 2 (Bcl-2) inhibitors, with a focus on clinically relevant compounds. Due to the limited public information on a compound specifically named "Bcl-2-IN-5," this guide will focus on a comparative analysis of the well-characterized inhibitors Venetoclax (B612062) and Navitoclax, and will include available data on a related compound, Bcl-2-IN-12, as a potential reference.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a prime target in oncology.[1] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of various cancers, enabling malignant cells to evade programmed cell death.[2][3] Bcl-2 inhibitors, also known as BH3 mimetics, are designed to restore the natural apoptotic process in cancer cells.[2] This guide synthesizes available in vivo data to compare the performance of key Bcl-2 inhibitors.
Mechanism of Action: Targeting the Apoptotic Switch
Bcl-2 and its anti-apoptotic relatives, such as Bcl-xL and Mcl-1, function by sequestering pro-apoptotic proteins like Bax and Bak.[2] This prevents the permeabilization of the mitochondrial outer membrane, a critical step in the apoptotic cascade.[2] Bcl-2 inhibitors mimic the action of natural BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members.[4] This releases pro-apoptotic proteins, leading to the activation of the caspase cascade and subsequent cell death.[4]
The key distinction between various Bcl-2 inhibitors lies in their binding profiles. For instance, Navitoclax is a dual inhibitor of Bcl-2 and Bcl-xL, while Venetoclax is highly selective for Bcl-2.[4] This selectivity has significant implications for both efficacy and toxicity profiles in vivo.[4]
Comparative In Vivo Performance
The following tables summarize key quantitative data from in vivo studies of Venetoclax and Navitoclax.
Table 1: In Vivo Efficacy of Bcl-2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Navitoclax | Small Cell Lung Cancer (SCLC) | Oral administration | Strong inhibition of tumor growth | [5] |
| Navitoclax | B-cell malignancies | Oral administration | Strong inhibition of tumor growth | [5] |
| Navitoclax | Ovarian Cancer (in combination with docetaxel) | Oral (Navitoclax), IV (docetaxel) | Enhanced anti-tumor activity | [6] |
| Navitoclax | Lung Cancer (in combination with erlotinib) | Oral (Navitoclax and erlotinib) | Enhanced anti-tumor activity | [6] |
| Venetoclax | Acute Myeloid Leukemia (AML) | Not specified | Modest response rate as monotherapy | [7] |
| Venetoclax | Chronic Lymphocytic Leukemia (CLL) | Not specified | High sensitivity and activity | [7] |
Table 2: Selectivity Profile of Bcl-2 Inhibitors
| Inhibitor | Target Proteins | Key Advantage | Key Disadvantage | Reference |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Broad activity against tumors dependent on Bcl-2 or Bcl-xL | On-target platelet toxicity (thrombocytopenia) due to Bcl-xL inhibition | [4][5] |
| Venetoclax (ABT-199) | Highly selective for Bcl-2 | High selectivity minimizes Bcl-xL-mediated toxicities, improving safety profile | Potential for resistance via upregulation of other anti-apoptotic proteins like Mcl-1 | [4][7] |
| Bcl-2-IN-12 | Selective for Bcl-2 | Potent and selective inhibition of Bcl-2 | Limited in vivo data publicly available | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating Bcl-2 inhibitors.
General Xenograft Study Protocol
-
Cell Culture and Implantation:
-
The selected cancer cell line (e.g., NCI-H146 for SCLC) is cultured in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum).[8]
-
Cells are harvested during the logarithmic growth phase.[8]
-
A suspension of 5 x 10^6 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® is prepared.[8]
-
The cell suspension (100 µL) is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).[8]
-
-
Drug Formulation and Administration:
-
The Bcl-2 inhibitor is formulated in a suitable vehicle. A common formulation for oral gavage is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8]
-
Animals are randomized into treatment and control groups once tumors reach a specified volume (e.g., ~235 mm³).[6]
-
The drug is administered daily via oral gavage at specified doses (e.g., 25 mg/kg, 50 mg/kg).[8]
-
The control group receives the vehicle only.[8]
-
Treatment duration is typically 21-28 days.[8]
-
-
Efficacy Assessment:
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathways and experimental designs are provided below using Graphviz.
Caption: Bcl-2 signaling pathway and inhibitor action.
Caption: A typical experimental workflow for in vivo efficacy studies.
Conclusion
The in vivo comparison of Bcl-2 inhibitors highlights a critical trade-off between broad efficacy and on-target toxicity. Navitoclax, a dual Bcl-2/Bcl-xL inhibitor, demonstrates potent anti-tumor activity across various cancer models but is associated with thrombocytopenia due to its inhibition of Bcl-xL, which is essential for platelet survival.[4][5] In contrast, the highly selective Bcl-2 inhibitor Venetoclax offers an improved safety profile by sparing Bcl-xL, leading to its successful clinical development, particularly in hematologic malignancies.[7] While direct comparative in vivo data for "this compound" is not publicly available, the principles of selectivity and on-target effects observed with Venetoclax and Navitoclax provide a strong framework for evaluating any novel Bcl-2 inhibitor. Future preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of emerging Bcl-2 inhibitors.
References
- 1. Selecting efficacious Bcl-2 family inhibitors for optimal clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bcl-2-IN-5
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for Bcl-2-IN-5 is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. All personnel must consult the manufacturer-provided SDS for this compound as soon as it is available and strictly adhere to their institution's Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, aiming to ensure the safety of laboratory personnel and maintain regulatory compliance.
For the safe handling of this compound and similar research chemicals, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1] All manipulations of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data on Handling and Storage
Proper storage is crucial to maintain the stability and integrity of this compound. The following table summarizes general storage and handling parameters for similar small molecule inhibitors.
| Parameter | Guideline | Source |
| Storage of Solid Compound | Room temperature in the continental US; may vary elsewhere. | [2] |
| Storage of Stock Solutions | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3][4] |
Procedural Guidance for Disposal
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
Step 1: Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound, along with contaminated items such as gloves, pipette tips, and tubes, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Step 2: Labeling and Storage of Waste
Accurate and clear labeling of waste containers is a critical safety and compliance measure.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
The label should also include a list of all chemical constituents, including solvents, and their approximate concentrations.
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected for disposal.[1]
Step 3: Arranging for Final Disposal
The final disposal of hazardous chemical waste must be handled by certified professionals.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While specific inactivation protocols for this compound are not available, a general procedure for preparing a stock solution is as follows. This process should be conducted within a chemical fume hood.
-
Preparation of Stock Solution:
-
Calculate the required volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
In a chemical fume hood, add the calculated volume of the solvent to the vial containing the solid this compound.
-
Vortex the vial until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation.
-
Store the aliquots at the recommended temperature, typically -20°C.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
